molecular formula C8H13NO2 B15276896 8-Oxa-2-azaspiro[4.5]decan-4-one

8-Oxa-2-azaspiro[4.5]decan-4-one

Cat. No.: B15276896
M. Wt: 155.19 g/mol
InChI Key: HXGZNSVTCKGEQP-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Organic Synthesis and Chemical Biology

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery. mdpi.com Their defining feature is a quaternary carbon atom at the junction of two rings, which imparts a distinct three-dimensional (3D) geometry. uni.lunih.gov This inherent 3D nature allows for the projection of functional groups in precise spatial orientations, which can lead to more significant and specific interactions with the complex 3D binding sites of biological targets like proteins. uni.lu

Unlike flat, aromatic systems, the rigidity and defined conformations of spirocycles can reduce the entropic penalty upon binding to a receptor, potentially improving potency. Furthermore, the introduction of spirocyclic motifs into a molecule can favorably modulate its physicochemical properties. The higher fraction of sp3-hybridized carbons in spirocycles is associated with improved water solubility and a greater likelihood of success in clinical development. nih.gov These characteristics make spirocyclic frameworks highly attractive synthetic targets for creating novel therapeutics. uni.lu

Overview of Azaspirane and Oxa-azaspirane Architectures in Chemical Research

Within the broader class of spirocycles, those containing nitrogen (azaspiranes) and both nitrogen and oxygen (oxa-azaspiranes) are of particular interest due to their prevalence in biologically active compounds. These heterocyclic spiro-compounds are considered attractive templates in medicinal chemistry.

Azaspiro[4.5]decane derivatives have been investigated for their affinity for various receptors, including the µ-opioid and ORL1 receptors, indicating their potential in pain management. researchgate.net Similarly, oxa-azaspiro architectures are integral to compounds designed for a range of therapeutic applications. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders and are targets for tumor imaging agents. nih.gov Research into 1-oxa-8-azaspiro[4.5]decanes has also led to the development of M1 muscarinic agonists for potential treatment of Alzheimer's disease. nih.govresearchgate.net The synthesis of these complex structures is an active area of research, with methods like metal-catalyzed cascade cyclizations being developed to create novel derivatives with potent biological activities, such as antitumor properties. mdpi.com

Structural Context of 8-Oxa-2-azaspiro[4.5]decan-4-one as a Relevant Chemical Framework

The compound this compound belongs to the oxa-azaspirane family. Its core structure, 8-Oxa-2-azaspiro[4.5]decane, consists of a five-membered pyrrolidine (B122466) ring (the azaspirane part) and a six-membered tetrahydropyran (B127337) ring (the oxa part) fused at a single carbon atom. The numbering of the spirocycle dictates the position of the heteroatoms and functional groups.

Specifically, this compound features:

An oxygen atom at the 8th position of the spirocyclic system (within the six-membered ring).

A nitrogen atom at the 2nd position (within the five-membered ring).

A ketone (carbonyl) group at the 4th position of the five-membered ring.

While specific research literature on the synthesis and application of the 4-one isomer is limited in publicly available databases, its structural relatives have been documented. For example, the parent scaffold, 8-Oxa-2-azaspiro[4.5]decane, is noted as a useful building block for producing biologically active compounds. sigmaaldrich.com Positional isomers such as 8-oxa-2-azaspiro[4.5]decan-1-one and 8-oxa-2-azaspiro[4.5]decan-3-one are also recognized as distinct chemical entities. uni.lu The relevance of the this compound framework lies in its potential to combine the established biological significance of the oxa-azaspirane core with the specific chemical reactivity and hydrogen bonding capabilities of the lactam (a cyclic amide) moiety in the five-membered ring. This combination makes it a theoretically interesting scaffold for further exploration in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H13NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h9H,1-6H2

InChI Key

HXGZNSVTCKGEQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Oxa 2 Azaspiro 4.5 Decan 4 One and Analogues

Diverse Retrosynthetic Analysis Approaches for the 8-Oxa-2-azaspiro[4.5]decan-4-one Core

Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For the this compound core, several disconnection approaches can be envisioned, primarily targeting the formation of the spirocyclic junction and the constituent heterocyclic rings.

A primary disconnection can be made at the C-N and C-C bonds of the γ-lactam ring. This leads back to a substituted tetrahydropyran (B127337) precursor bearing a nitrile and a potential handle for chain extension, such as a haloalkyl group. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net Another key retrosynthetic strategy involves disconnecting the spirocyclic carbon, suggesting a cyclization precursor that already contains one of the heterocyclic rings. This could involve an intramolecular reaction of a suitably functionalized piperidine (B6355638) or tetrahydropyran derivative.

Targeted Cyclization Strategies in Spiroketone Synthesis

The construction of the spirocyclic core of this compound and its analogues heavily relies on efficient cyclization reactions. These strategies are designed to control the formation of the spirocenter with high regio- and stereoselectivity.

[3+2] Cycloaddition Reactions in Oxa-azaspiro[4.5]decane Formation

[3+2] cycloaddition reactions represent a powerful tool for the construction of five-membered rings. In the context of oxa-azaspiro[4.5]decane synthesis, the reaction of azomethine ylides with suitable dipolarophiles can lead to the formation of the pyrrolidine (B122466) or lactam ring. For example, a regio- and stereoselective three-component reaction of 3-nitro-2-trifluoromethyl- and 3-nitro-2-phenyl-2H-chromenes with azomethine ylides, generated in situ from N-unsubstituted α-amino acids and isatins, has been used to synthesize spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones in high yields. nih.gov Although not directly forming the this compound core, this methodology highlights the potential of [3+2] cycloadditions in creating complex spiro-heterocyclic systems.

Metal-Catalyzed Cascade Cyclization and Dearomatization Routes

Metal-catalyzed reactions offer a versatile and efficient means to construct complex molecular architectures. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their atom economy and step efficiency. A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [4+2] cycloaddition. researchgate.net

Furthermore, metal-catalyzed oxidative cyclization has been shown to be a key step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov Catalysts such as Cu[(CH₃CN)₄ClO₄] and Rh₂(OAc)₄ have been effective in promoting this transformation. nih.gov

Intramolecular Cyclization and Ring-Closing Approaches

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including spirocycles. This approach involves the formation of a bond between two atoms within the same molecule. For instance, the Ugi four-component reaction can be used to generate linear precursors that are then subjected to post-Ugi transformations, including intramolecular cyclizations, to construct various nitrogen-containing heterocycles. researchgate.net

Multi-Component Reactions for Rapid Assembly of this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, are highly efficient for generating molecular diversity.

Ugi Reaction and Related Iso(thio)cyanide-Based Syntheses

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govwikipedia.org This reaction is particularly well-suited for creating libraries of complex molecules. nih.govwikipedia.org The U-4CR has been widely used in the synthesis of diverse heterocyclic molecules, including those with spirocyclic junctions. nih.govresearchgate.net

The versatility of the Ugi reaction allows for the use of various components, including cyclic ketones, which can lead to the formation of spirocyclic peptidomimetics. frontiersin.org For example, Ugi reactions with cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) proceed in high yields. nih.gov The resulting Ugi adducts can then undergo further transformations to yield more complex scaffolds. frontiersin.org

Table 1: Examples of Ugi Reaction Products and Subsequent Transformations

Reactants (Ugi Reaction)Ugi AdductPost-Ugi TransformationFinal Product
Chiral cyclic amino acids, benzyl (B1604629) isocyanide, cyclic ketonesPeptidomimeticsDBU cyclization, reductionPolycyclic scaffolds
Propionic acids, substituted aldehydes, anilines, isocyanidesLinear Ugi adductsReflux with triphenylphosphineArylidene 2,5-diketopiperazine derivatives

Stereoselective Synthesis of Chiral this compound Scaffolds

The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. The stereoselective synthesis of this compound scaffolds, which possess a chiral spiro-carbon, necessitates the use of elegant and precise synthetic methods. These approaches can be broadly categorized into asymmetric catalysis, biocatalytic transformations, and the use of chiral auxiliaries.

Asymmetric Catalysis for Enantioselective Access

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering an atom-economical and efficient route to chiral products. Organocatalysis, in particular, has seen significant advancements in its application to the synthesis of spirocyclic compounds.

One of the most effective strategies for constructing the pyrrolidinone core of the this compound system is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The use of chiral organocatalysts can induce high levels of stereocontrol in this transformation. For instance, cinchona alkaloid derivatives have been successfully employed to catalyze the domino Michael/hemiacetalization reaction of cyclic β-oxo aldehydes with β,γ-unsaturated α-keto esters, affording spiro-dihydropyran structures with excellent enantioselectivity (up to 97% ee). nih.gov This methodology, while not directly producing the target lactam, establishes the critical spiro-tetrahydropyran framework in a stereocontrolled manner.

Furthermore, chiral phosphoric acids have proven to be effective catalysts for the asymmetric [3+2] cycloaddition of azomethine ylides with various acceptors, leading to a range of spiro-pyrrolidine derivatives. These reactions often proceed with high yields and stereoselectivities. The catalytic asymmetric construction of spiropyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides is a prominent strategy for accessing these valuable scaffolds. rsc.org

Catalyst TypeReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Cinchona AlkaloidCyclic β-oxo aldehyde, β,γ-unsaturated α-keto esterSpiro-dihydropyran-up to 97%
Chiral Phosphoric AcidMethyleneindolinone, Aldehyde, Amino esterSpiro[pyrrolidin-3,3′-oxindole]-up to 98%
Spiro-pyrrolidineN-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketoneSubstituted pyrrolidineHighHigh

This table presents data from analogous reactions to illustrate the potential of asymmetric catalysis for the synthesis of chiral this compound scaffolds.

Biocatalytic Transformations in Spiro Compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. Lipases are particularly versatile biocatalysts that have been widely used for the kinetic resolution of racemic alcohols and lactones.

The application of lipases in the kinetic resolution of γ- and δ-lactones has been investigated, demonstrating the potential for obtaining enantiomerically enriched products. For example, lipase (B570770) from Pseudomonas species has shown high enantioselectivity in the hydrolysis of δ-lactones, achieving enantiomeric excesses greater than 99% at 50% conversion. nih.gov While the resolution of γ-lactones has been found to be less efficient, it still presents a viable pathway to chiral building blocks. nih.gov The enzymatic kinetic resolution of racemic hydroxylactams catalyzed by lipases has also been reported, yielding both the acetylated product and the unreacted alcohol with excellent enantioselectivities. researchgate.net This approach could be adapted for the resolution of a racemic precursor to this compound.

EnzymeSubstrate TypeTransformationEnantiomeric Excess (ee)
Lipase from Pseudomonas speciesδ-LactoneHydrolysis>99%
Lipase PS-DRacemic hydroxylactamAcetylation>99%
Candida antarctica lipase B (CAL-B)Racemic alcoholTransesterificationHigh

This table showcases the potential of biocatalytic methods for the enantioselective synthesis of precursors to this compound based on resolutions of similar structures.

Chiral Auxiliary and Resolving Agent Applications

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in asymmetric alkylation and aldol (B89426) reactions. youtube.comwilliams.edu In the context of synthesizing spiro-lactams, an Evans auxiliary can be attached to a suitable precursor. The chiral environment provided by the auxiliary then directs the diastereoselective formation of the spirocyclic system. For instance, the enantioselective synthesis of spirooxoindoles has been achieved using a bicyclic lactam as a chiral auxiliary in an SNAr reaction, affording products with high diastereomeric ratios. researchgate.net This principle can be extended to the synthesis of this compound, where a chiral auxiliary attached to a suitable acyclic precursor could control the stereochemistry of the cyclization step.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (dr)
Evans OxazolidinoneAlkylationN-acyloxazolidinoneHigh
Bicyclic LactamSNAr ReactionAcyl bicyclic lactamup to 99:1
PseudoephedrineAlkylationAmideHigh

This table provides examples of chiral auxiliaries and their effectiveness in controlling stereoselectivity in reactions that are conceptually similar to those required for the synthesis of chiral this compound.

Green Chemistry Principles and Sustainable Approaches in this compound Production

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. The production of this compound can benefit significantly from the adoption of such sustainable practices.

Microwave-assisted organic synthesis has emerged as a key green technology, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various spiro-heterocycles, including spiro-lactams, has been successfully achieved using microwave irradiation. nih.govutrgv.edunih.govnih.gov This technology offers a promising avenue for the efficient and sustainable production of this compound and its derivatives.

Green Chemistry ApproachKey AdvantagesApplicability to this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactionsEfficient formation of the spirocyclic lactam core. nih.govutrgv.edunih.govnih.gov
Continuous Flow ChemistryEnhanced safety, scalability, process control, reduced wasteSustainable production of chiral spiro-lactam intermediates. nih.govresearchgate.netrsc.org
BiocatalysisMild reaction conditions, high selectivity, biodegradable catalystsEnantioselective synthesis of chiral precursors. nih.govresearchgate.net
Use of Greener SolventsReduced environmental impact and toxicityPerforming cycloaddition and other key steps in solvents like water or ethanol.

This table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Elucidation of Reaction Mechanisms and Selectivity in 8 Oxa 2 Azaspiro 4.5 Decan 4 One Chemistry

Mechanistic Pathways of Spirocyclization and Ring-Formation Reactions

The formation of the 8-Oxa-2-azaspiro[4.5]decane core involves the creation of a spirocenter, where two rings share a single carbon atom. The key mechanistic pathways to achieve this architecture generally fall into two categories: intramolecular cyclization of a suitably functionalized precursor and intermolecular cycloaddition reactions.

Intramolecular Cyclization: This is a common and powerful strategy. A typical precursor would contain both the pyrrolidinone and tetrahydropyran (B127337) ring fragments in a linear arrangement, primed for cyclization. For instance, an alkylation reaction using a precursor like tetrahydropyran-4-carbonitrile can be followed by subsequent transformations to introduce the nitrogenous component, leading to an intermediate that can undergo intramolecular cyclization to form the spiro-lactam. researchgate.net A plausible mechanism involves the nucleophilic attack of a nitrogen-containing functional group onto an electrophilic carbon on the tetrahydropyran ring, or vice versa. For example, the cyclization of an amino acid derivative attached to a tetrahydropyran moiety at the 4-position would be a direct route to the spiro-lactam ring system.

[3+2] Cycloaddition: Another significant pathway, particularly for building the five-membered nitrogen-containing ring, is the [3+2] cycloaddition. This reaction often involves an azomethine ylide, which acts as a three-atom component, reacting with a dipolarophile. researchgate.net In the context of synthesizing an 8-Oxa-2-azaspiro[4.5]decan-4-one, a methylene-tetrahydropyran could serve as the dipolarophile, reacting with an azomethine ylide generated in situ from an amino acid and an aldehyde or ketone. The reaction proceeds via a concerted or stepwise pathway to form the pyrrolidine (B122466) ring, directly creating the spirocyclic junction.

Dearomative Spirocyclization: An emerging electrochemical method involves the dearomative spirocyclization of N-aryl amides. uni.lu While not directly reported for this compound, this method utilizes a ferrocene (B1249389) mediator to initiate a radical-based cyclization, converting a planar aromatic precursor into a 3D spirocyclic structure. uni.lu This approach circumvents the need for harsh oxidants and high temperatures. uni.lu

Regiochemical Control in Functionalization and Core Assembly

Regiochemistry is crucial in the synthesis of oxa-azaspiro[4.5]decanes, as multiple non-equivalent positions exist for functionalization and ring closure. The final arrangement of the oxygen and nitrogen heteroatoms and the carbonyl group is determined by the choice of starting materials and the reaction sequence.

The synthesis of the parent scaffold, 8-Oxa-2-azaspiro[4.5]decane, has been achieved from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which dictates the relative positions of the oxygen and nitrogen atoms. researchgate.net To achieve the "4-one" structure, synthetic design must control the position of the carbonyl group on the pyrrolidine ring. This is typically achieved by using a starting material that already contains the carbonyl functionality or a group that can be easily converted to it.

For instance, in the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, a key step is a metal-catalyzed cascade cyclization. mdpi.com The regioselectivity of this cyclization is controlled by the precursor's structure, which is assembled from specific phenol (B47542) derivatives. mdpi.com Similarly, base-promoted reactions can be highly regioselective. The choice of base and reaction conditions can direct cyclization to the desired position, as demonstrated in the synthesis of substituted thiazoles where different bases led to specific isomers. rsc.org This principle is directly applicable to controlling the formation of the lactam ring in the desired orientation.

Stereochemical Outcomes and Diastereocontrol in this compound Synthesis

The synthesis of spirocycles like this compound, which contains a chiral spirocenter, presents a significant stereochemical challenge. Achieving high diastereoselectivity and enantioselectivity is a primary goal, as different stereoisomers can have vastly different biological activities.

Diastereoselectivity: In many spirocyclization reactions, the approach of the reacting groups is influenced by the existing stereochemistry of the substrate, leading to the preferential formation of one diastereomer. For example, in a diastereoselective Au/Pd relay catalytic tandem cyclization used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, high diastereomeric ratios (from 6:1 to >20:1) were achieved. This control is attributed to the specific geometry of the palladium-π-allyl dipole intermediate generated during the reaction.

Enantioselectivity: The enantioselective synthesis of spirocycles is a major focus of modern organic chemistry. researchgate.net This is often accomplished by using chiral catalysts or auxiliaries. In the synthesis of related spiro-lactams, chiral ligands combined with metal catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, the absolute configuration of a related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S by X-ray crystal structure analysis, highlighting that stereocontrol is achievable. nih.gov

Role of Catalysts and Reaction Conditions in Achieving Selectivity

Catalysts and reaction conditions are paramount in directing the outcome of the synthesis of complex molecules like this compound, influencing yield, regioselectivity, and stereoselectivity.

Metal Catalysis: A wide range of metal catalysts are employed in the synthesis of related spirocyclic systems.

Gold and Palladium: Relay catalysis using both gold and palladium has been shown to be highly effective for tandem cyclization reactions, enabling the construction of the spiro[4.5]decane skeleton with high diastereoselectivity under mild conditions.

Copper: Copper-catalyzed oxidative cyclization is another key method. In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a copper catalyst facilitates the key ring-forming step. rsc.org The optimization of this reaction involved screening various copper salts and oxidants to maximize the yield.

Iridium: Iridium complexes with chiral ligands have been used for highly enantioselective intramolecular C-H amidation reactions to produce optically enriched γ-lactams.

The table below summarizes the effect of different catalysts on the synthesis of various oxa-azaspiro[4.5]decane derivatives and related lactams.

Catalyst SystemReaction TypeProduct ScaffoldSelectivity Achieved
Au/Pd RelayTandem Cyclization / [2+4] Cycloaddition2-Oxa-7-azaspiro[4.5]decaneHigh Diastereoselectivity (6:1 to >20:1 dr)
Cu(OAc)₂ / PhI(OAc)₂Oxidative Cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneKey for spiro-ring formation
Iridium(III) / Chiral LigandIntramolecular C-H Amidationγ-lactamsHigh Enantioselectivity
Base (e.g., DBU)Alkylation/Cyclization1-Oxa-4-azaspiro[4.5] deca-6,9-diene-3,8-dioneRegioselective N-alkylation

Reaction Conditions: Beyond the catalyst, other conditions such as the choice of base, solvent, and temperature are critical. For the N-alkylation step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, various bases were screened, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) providing the best yield. rsc.org Similarly, temperature can influence the kinetic versus thermodynamic control of a reaction, which can affect the diastereomeric ratio of the product. researchgate.net

Chemical Derivatization and Structure Activity Relationship Sar Studies of 8 Oxa 2 Azaspiro 4.5 Decan 4 One

Strategic Functional Group Interconversions on the Spiro Rings

The 8-Oxa-2-azaspiro[4.5]decane framework presents multiple sites for strategic functional group interconversions to explore the chemical space and optimize biological activity. Research has demonstrated the synthesis of various analogs by modifying the core structure. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decanes has been a focus, where the oxygen and nitrogen positions are isomeric to the title compound. These efforts have led to the development of M1 muscarinic agonists and sigma-1 receptor ligands. nih.govnih.gov

One notable derivatization involves the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov Although structurally distinct from 8-Oxa-2-azaspiro[4.5]decan-4-one, this work highlights the adaptability of the spirocyclic core to incorporate various functional groups, such as dienones, and the subsequent optimization to reduce potential toxicity by eliminating reactive Michael acceptors. nih.gov

N-Substitution Strategies on the Azaspiro Moiety for Chemical Modulation

The secondary amine within the 8-Oxa-2-azaspiro[4.5]decane moiety is a prime target for N-substitution, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. By introducing a variety of substituents at this position, researchers can influence factors such as receptor affinity, selectivity, and metabolic stability.

For the isomeric 1-oxa-3,8-diazaspiro[4.5]decan-2-one system, extensive N-substitution at the 8-position has been performed. nih.gov Groups such as 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl have been introduced, leading to compounds with antihypertensive activity. nih.gov These studies underscore the importance of the N-substituent in directing the pharmacological profile, with different groups conferring varying degrees of alpha-adrenergic receptor antagonism. nih.gov

Similarly, in the context of 1-oxa-8-azaspiro[4.5]decane derivatives, N-methylation has been a key modification in the development of M1 muscarinic agonists. nih.gov The nature of the substituent on the nitrogen atom is crucial for achieving the desired agonist activity and receptor selectivity.

Modifications at the Carbonyl and Other Reactive Centers for Analog Synthesis

The carbonyl group at the 4-position of this compound and other reactive centers are pivotal for analog synthesis. Modifications at this position can significantly impact biological activity.

In a related series of 1-oxa-8-azaspiro[4.5]decan-3-ones, systematic modifications of the carbonyl group and adjacent positions were conducted. nih.gov For example, the conversion of the ketone to a methylene (B1212753) group, a dithioketal, or an oxime led to compounds with preferential affinity for M1 over M2 muscarinic receptors. nih.gov This demonstrates that even subtle changes to the electronic and steric properties around the carbonyl group can fine-tune receptor selectivity.

Furthermore, research on 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share a similar spirocyclic core, has shown that modifications at and around the lactam carbonyl are critical for their activity as mitochondrial permeability transition pore (mPTP) inhibitors. nih.gov For instance, the introduction of an acetamide (B32628) or acetic acid group at the N1 position of the lactam resulted in potent inhibitors. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structural Modulations Influencing Molecular Target Binding Affinity

The binding affinity of this compound derivatives to their molecular targets is highly sensitive to structural modifications. SAR studies on related spirocyclic systems provide valuable insights.

For 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives targeting adrenergic receptors, the nature of the substituent at the 8-position is a key determinant of affinity and selectivity. nih.gov For instance, an 8-[2-(3-indolyl)ethyl] substituent skewed activity towards α1-adrenoceptor antagonism, while a 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] group resulted in a primary α2-adrenoceptor antagonist. nih.gov

In the case of 1-oxa-8-azaspiro[4.5]decane derivatives acting as M1 muscarinic agonists, substitutions at the 2-position of the tetrahydrofuran (B95107) ring had a significant impact. nih.gov An ethyl group at this position (compound 18) showed potent M1 agonist activity. nih.gov

For 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors, SAR analysis revealed that the nature of the substituents on the nitrogens at positions 4 and 8, as well as the substituent at the 1-position of the lactam, were crucial for inhibitory potency. nih.gov

The following table summarizes the binding affinities of selected spiro-scaffold derivatives:

Compound SeriesTargetKey Structural FeatureBinding Affinity (Ki)
1-Oxa-8-azaspiro[4.5]decane derivatives nih.govσ1 receptorsVaried N-substituents0.47 - 12.1 nM
1-Oxa-8-azaspiro[4.5]decane derivatives nih.govM1/M2 muscarinic receptorsVaried substituents on spiro ringsPotent affinity
1,4-Dioxa-8-azaspiro[4.5]decane derivative (5a) nih.govσ1 receptors8-(4-(2-Fluoroethoxy)benzyl)5.4 ± 0.4 nM

Conformational Analysis and its Impact on Biological Interactions

The rigid spirocyclic nature of the this compound core imparts specific conformational constraints that are critical for biological activity. The spatial arrangement of functional groups is largely dictated by the stereochemistry of the spiro center and the conformation of the individual rings.

In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, the absolute configuration of the molecule was found to be important. nih.gov For 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (compound 29), the M1 agonist activity resided preferentially in the (-)-isomer, which was determined to have the S configuration by X-ray crystallography. nih.gov This highlights the importance of stereochemistry in dictating the precise orientation of the pharmacophoric elements for effective receptor interaction.

Modeling studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives identified a binding site at the interface between the c8-ring and subunit a of ATP synthase. nih.gov The specific conformation of these molecules, dictated by the spirocyclic core, allows them to fit into this binding pocket and inhibit the mPTP. nih.gov

Pharmacophore Modeling and Ligand Design Principles from a Structural Perspective

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for biological activity and for designing new ligands. For derivatives of the this compound scaffold, pharmacophore models can be developed based on the SAR data of active analogs.

For the 1-oxa-3,8-diazaspiro[4.5]decan-2-one antihypertensive agents, a general pharmacophore would likely include the spirocyclic core, a hydrogen bond acceptor (the lactam carbonyl), and a hydrophobic/aromatic feature contributed by the N-substituent. nih.gov The specific nature and vector of this latter feature would determine the selectivity for α1 versus α2 adrenergic receptors. nih.gov

In the context of σ1 receptor ligands, a common pharmacophore often includes a nitrogen atom and two hydrophobic regions at a specific distance. The 1-oxa-8-azaspiro[4.5]decane scaffold provides the basic nitrogen, and derivatization allows for the introduction of the required hydrophobic groups to fulfill the pharmacophore requirements. nih.gov

For the design of novel mPTP inhibitors based on the 1,4,8-triazaspiro[4.5]decan-2-one framework, modeling studies have been instrumental in rationalizing the observed SAR and guiding further design. nih.gov These studies suggest that a combination of hydrogen bond donors and acceptors, along with specific hydrophobic interactions with the protein target, are essential for high potency. nih.gov

Theoretical and Computational Chemistry Studies of 8 Oxa 2 Azaspiro 4.5 Decan 4 One

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Stability

Quantum mechanical calculations are fundamental to understanding the electronic nature of 8-oxa-2-azaspiro[4.5]decan-4-one. These studies, often employing methods like Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecule's electron distribution, which in turn governs its reactivity and stability. mdpi.com

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. In this compound, the MEP would be expected to show a region of negative potential around the oxygen atom of the tetrahydropyran (B127337) ring and the carbonyl oxygen, indicating their nucleophilic character. Conversely, positive potential would be anticipated around the hydrogen atom attached to the nitrogen, highlighting its potential as a hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.8 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy1.2 eVIndicates the energy of the lowest energy state for an incoming electron and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.0 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment3.5 DA significant dipole moment suggests that the molecule is polar.

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The structural flexibility of this compound is a key determinant of its biological activity and physical properties. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, these simulations can reveal the preferred conformations of the tetrahydropyran and pyrrolidinone rings. The tetrahydropyran ring can adopt chair, boat, and twist-boat conformations, and MD simulations can determine the energetic barriers between these forms and their relative populations at a given temperature.

Table 2: Relative Energies of Key Conformations of this compound

ConformationRelative Energy (kcal/mol)Key Dihedral Angle (C1-C5-O-C6)
Chair0.060°
Twist-Boat5.530°
Boat6.9

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from molecular dynamics simulations.

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT can be applied to model its synthesis and predict the most likely reaction pathways.

A plausible synthetic route for this molecule could involve the intramolecular cyclization of a suitable precursor. DFT calculations can be used to map out the potential energy surface for such a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate.

By modeling different potential pathways, DFT can help in selecting the optimal reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired product and minimize side reactions. For instance, the synthesis of related spiro compounds has been achieved through multicomponent reactions, and DFT could be instrumental in understanding the intricate mechanisms of such processes. nih.gov

Table 3: DFT Calculated Energies for a Hypothetical Reaction Step in the Synthesis of this compound

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State25.324.8
Products-15.7-16.1

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

In Silico Docking and Molecular Modeling for Ligand-Target Interaction Prediction

Given the prevalence of spirocyclic scaffolds in bioactive molecules, in silico molecular docking is a valuable tool for predicting the potential biological targets of this compound. nih.govnih.gov This computational technique simulates the binding of a ligand (the spiro compound) to the active site of a protein, predicting the preferred binding orientation and affinity.

The process begins with the generation of a 3D model of this compound and obtaining the crystal structure of a potential target protein from a database like the Protein Data Bank. Based on the structures of similar active compounds, potential targets could include G-protein coupled receptors or enzymes. researchgate.net The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity. For example, docking studies on similar spiro compounds have been used to rationalize their antibacterial activity by predicting their binding to enzymes like DNA gyrase. nih.gov

Table 4: Hypothetical Docking Results for this compound against a Putative Target

ParameterValue
Binding Affinity (kcal/mol)-8.2
Key Interacting ResiduesTYR82, PHE278, SER122
Hydrogen Bonds1 (with SER122)
Hydrophobic InteractionsTYR82, PHE278

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov If a particular biological activity is identified for this compound, QSAR can be a powerful tool to guide the design of more potent analogs.

To build a QSAR model, a dataset of structurally related compounds with their measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds. This allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The model can also provide insights into which molecular properties are most important for the desired activity, further guiding the design of optimized molecules.

Table 5: Hypothetical QSAR Model for a Series of this compound Derivatives

Statistical ParameterValueDescription
0.85The coefficient of determination, indicating a good fit of the model to the data.
0.75The cross-validated R², indicating good predictive power of the model.
Key DescriptorsLogP, Molecular Weight, Dipole MomentThe molecular properties that are most influential on the biological activity.

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from a QSAR study.

Mechanistic Biological Investigations of 8 Oxa 2 Azaspiro 4.5 Decan 4 One Derivatives

Identification and Characterization of Molecular Targets

The unique three-dimensional structure of the spirocyclic lactam core present in 8-Oxa-2-azaspiro[4.5]decan-4-one makes it an attractive scaffold for the design of targeted therapeutic agents. Investigations have focused on identifying and characterizing its interactions with specific biological molecules.

While direct studies on this compound derivatives are limited, research into structurally related spirocyclic compounds provides insight into potential enzyme inhibition mechanisms.

SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology. nih.gov Allosteric inhibition, which stabilizes SHP2 in a closed, auto-inhibited conformation, is a promising therapeutic strategy. researchgate.net This is often achieved by small molecules that bind to a tunnel-like pocket at the interface of the N-SH2 and protein tyrosine phosphatase (PTP) domains. researchgate.net

Patents have been filed for N-azaspirocycloalkane and γ-hydroxy spiro[4.5]-amine compounds as SHP2 inhibitors, highlighting the suitability of spirocyclic frameworks for targeting this enzyme. nih.govgoogle.com These compounds engage in specific hydrogen bonds and hydrophobic interactions within the allosteric site, preventing the conformational change required for SHP2 activation. This blockade inhibits the dephosphorylation of downstream substrates, thereby suppressing signaling pathways like the RAS-MAPK pathway, which is often hyperactivated in cancer. nih.gov The rigid conformation of the spirocyclic core helps to properly orient the pharmacophoric elements for optimal binding within the allosteric pocket.

Vanin-1 Inhibition: Currently, there is a lack of published research specifically investigating the inhibition of Vanin-1 (VNN1), a pantetheinase with roles in oxidative stress and inflammation, by this compound derivatives.

The spirocyclic scaffold has been explored for its ability to selectively bind to various receptors.

Muscarinic M1 Receptor Affinity: Studies on the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have yielded potent agonists for the Muscarinic M1 receptor, a target for treating cognitive deficits in Alzheimer's disease. google.com Systematic modifications of the core structure have been performed to enhance binding affinity and selectivity over the M2 subtype, which is associated with undesirable cholinergic side effects. google.com

For instance, derivatives were synthesized and tested for their binding affinity at central muscarinic M1 and M2 receptors. google.com The introduction of different substituents at the 2- and 3-positions of the spirocyclic core led to compounds with preferential affinity for M1 receptors. google.com The partial agonistic activity of these compounds was confirmed by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. google.com

Interactive Table: Muscarinic Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Selectivity (M2/M1)
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one4.75.01.1
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one1.6138.1
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane3.0258.3
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane-3-dithioketal1.74526.5
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime1.21915.8

Data sourced from studies on 1-oxa-8-azaspiro[4.5]decane derivatives, which are structural isomers of the titular compound. google.com

TRPM8 Receptor Binding: The Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel activated by cold temperatures and cooling agents like menthol. nih.gov It is a target for conditions such as chronic pain and urinary disorders. nih.govmdpi.com To date, specific research detailing the binding affinity and selectivity of this compound derivatives for the TRPM8 receptor has not been reported in peer-reviewed literature.

Cellular Pathway Modulation by this compound Derivatives at the Molecular Level (e.g., MAPK pathway signaling)

The modulation of cellular pathways is a direct consequence of a compound's interaction with its molecular target. For derivatives of this compound, pathway modulation is inferred from studies on analogous compounds targeting SHP2.

SHP2 is a crucial upstream activator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. frontiersin.org Therefore, allosteric inhibitors of SHP2, such as those built on spirocyclic scaffolds, effectively block this pathway. By stabilizing SHP2 in its inactive state, these inhibitors prevent the dephosphorylation of signaling proteins that are necessary for RAS activation. nih.gov This leads to a downstream reduction in the phosphorylation of MEK and ERK, key kinases in the MAPK pathway. nih.gov The inhibition of MAPK signaling ultimately suppresses cancer cell proliferation, growth, and survival, providing a clear mechanistic link from molecular inhibition to cellular effect. frontiersin.org

In Vitro Biological Activity Screening for Mechanistic Understanding

In vitro screening is essential for the initial characterization of the biological effects of new chemical entities and for understanding their mechanism of action. For spirocyclic lactams, a range of assays is employed.

Enzymatic assays are a primary tool. For potential SHP2 inhibitors, this involves monitoring the catalytic activity of the enzyme with a surrogate substrate in the presence of the test compound to determine inhibitory potency (IC50). frontiersin.org Selectivity is assessed by running similar assays against related phosphatases like SHP1. frontiersin.org

Cell-based assays provide further mechanistic insight. For instance, spiro-β-lactam derivatives have been screened for their anti-HIV and antiplasmodial activity in cell culture models. nih.govnih.gov In these studies, cytotoxicity is first evaluated in the host cell line to ensure that any observed activity is not due to general toxicity. frontiersin.org Subsequently, the compound's ability to inhibit viral replication or parasite growth is quantified. nih.govnih.gov For potential M1 agonists, functional assays that measure the downstream consequences of receptor activation, such as phosphoinositide hydrolysis, are used to confirm agonistic activity. google.com

Protein-Ligand Interaction Analysis via Co-Crystal Structures and Structural Biology

Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for mechanism-based drug design. X-ray crystallography and molecular modeling are key techniques in this area.

For SHP2, numerous co-crystal structures with allosteric inhibitors have been resolved. These structures reveal that inhibitors bind in a tunnel-like pocket formed at the interface of several domains of the SHP2 protein. researchgate.net This binding stabilizes the auto-inhibited conformation by forming a network of hydrogen bonds and hydrophobic interactions with specific residues in the pocket. researchgate.net

While a co-crystal structure of an this compound derivative with a target protein is not publicly available, molecular dynamics simulations and docking studies on related scaffolds are used to predict binding modes and rationalize structure-activity relationships. nih.gov These computational methods help visualize how the spirocyclic framework orients key functional groups to interact with target residues, guiding the optimization of inhibitor potency and selectivity. nih.gov

Strategic Applications of 8 Oxa 2 Azaspiro 4.5 Decan 4 One in Advanced Organic Chemistry

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The rigid, well-defined three-dimensional geometry of the 8-Oxa-2-azaspiro[4.5]decan-4-one scaffold makes it an attractive starting point for the synthesis of complex organic molecules, particularly in the field of drug discovery. tandfonline.comconsensus.app Spirocycles are increasingly recognized for their ability to project functional groups into space in precise orientations, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.nettandfonline.com The introduction of a spirocyclic core can also improve crucial physicochemical properties of a drug candidate, such as solubility and metabolic stability, when compared to their non-spirocyclic or aromatic counterparts. tandfonline.com

While specific, large-scale synthetic applications starting directly from this compound are not extensively documented in publicly available literature, the utility of closely related oxa-azaspiro[4.5]decane isomers is well-established. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov In these studies, the spirocyclic core served as a rigid template to which various substituents were attached to optimize biological activity. nih.gov

Similarly, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and have shown promising anticancer activity against several human cancer cell lines. nih.gov These examples underscore the value of the oxa-azaspiro[4.5]decane framework as a privileged scaffold in medicinal chemistry. The functional groups of this compound—the secondary amine and the lactam—provide clear vectors for chemical modification. The amine can be readily alkylated, acylated, or used in reductive amination reactions to append a wide variety of side chains. The lactam moiety can potentially be hydrolyzed to reveal an amino acid derivative or be subjected to reduction or other transformations. This synthetic tractability allows chemists to generate libraries of diverse compounds built upon this core structure.

Table 1: Representative Bioactive Molecules Based on Related Azaspiro[4.5]decane Scaffolds

Scaffold ClassExample DerivativeTarget/ApplicationReference
1-Oxa-8-azaspiro[4.5]decane2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic Agonist nih.gov
1-Oxa-4-azaspiro[4.5]decadienedione4-(p-bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneAnticancer Agent nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) Receptor Ligand nih.gov
1-Oxa-8-azaspiro[4.5]decane[18F]-labeled derivativeSigma-1 (σ1) Receptor PET Imaging Agent nih.gov

Scaffold for the Design and Development of Chemical Probes and Research Tools

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The design of effective probes requires a scaffold that allows for the precise positioning of pharmacophores and the attachment of reporter groups, such as radioisotopes or fluorophores, without compromising target affinity. The rigid nature of the this compound framework is ideally suited for this purpose.

A compelling example of this application is seen in the development of radioligands for the sigma-1 (σ₁) receptor, a protein implicated in a variety of neurological disorders and cancers. Researchers have successfully developed derivatives of the related 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane scaffolds as high-affinity ligands for the σ₁ receptor. nih.govnih.gov

In one study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated, leading to ligands with nanomolar affinity for σ₁ receptors. nih.gov The most promising compound was then radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, to create a probe for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living subjects. The resulting radioligand, [¹⁸F]8, demonstrated high uptake in σ₁ receptor-rich areas in the brains of mice, confirming its potential as a research tool for studying this receptor in vivo. nih.gov These findings highlight how the spirocyclic core acts as an effective scaffold for developing sophisticated molecular imaging agents.

Table 2: Binding Affinity of Selected Azaspiro[4.5]decane-based Ligands for Sigma Receptors

Compound ClassSigma-1 (σ₁) Receptor Affinity (Ki, nM)Selectivity (Ki σ₂ / Ki σ₁)ApplicationReference
1-Oxa-8-azaspiro[4.5]decane Derivatives0.47 - 12.12 - 44Potential PET Radioligands nih.gov
1,4-Dioxa-8-azaspiro[4.5]decane Derivative (5a)5.430Tumor Imaging Agent nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds for drug development. nih.gov The approach involves screening collections of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. mdpi.com An ideal fragment possesses novelty, three-dimensional complexity, and available synthetic vectors for elaboration.

Spirocyclic scaffolds are gaining significant attention as valuable components for FBDD libraries. tandfonline.comnih.gov Many current fragment libraries are dominated by flat, sp²-rich compounds, whereas spirocycles offer a way to escape "flatland" and explore the three-dimensional space of a protein's binding site more effectively. nih.gov The rigid 3D structure of a spirocycle can provide a novel binding mode and access interactions unavailable to flatter molecules. researchgate.net

This compound and its parent scaffold, 8-oxa-2-azaspiro[4.5]decane, fit the profile of an excellent fragment. They possess key characteristics that align with the principles of FBDD, often summarized by the "Rule of Three":

Low Molecular Weight: The molecular weight is well under 300 g/mol .

Moderate Lipophilicity: The calculated LogP is low, ensuring adequate solubility.

Functional Complexity: It contains hydrogen bond donors and acceptors.

Synthetic Tractability: The secondary amine provides a straightforward point for chemical modification to grow the fragment.

While there are no specific reports of a fragment library explicitly containing this compound, its properties make it a prime candidate for inclusion in next-generation FBDD screening collections. tandfonline.com

Table 3: Physicochemical Properties of the 8-Oxa-2-azaspiro[4.5]decane Scaffold Relevant to FBDD

PropertyValue (for C₈H₁₅NO)"Rule of Three" GuidelineReference
Molecular Weight141.21 g/mol< 300 g/mol nih.gov
Calculated LogP (XLogP3)0.4≤ 3 nih.gov
Hydrogen Bond Donors1≤ 3 nih.gov
Hydrogen Bond Acceptors2≤ 3 nih.gov
Rotatable Bonds0≤ 3 nih.gov

Potential in Advanced Materials Science Research

The application of azaheterocycles is not limited to biology and medicine; these structures also serve as building blocks in materials science. openaccessjournals.com Azaheterocyclic compounds are utilized in the development of a wide range of functional materials, including fluorescent sensors, organic light-emitting diodes (OLEDs), and organic conductors. openaccessjournals.com Their ability to participate in hydrogen bonding, coordinate with metals, and their inherent electronic properties make them versatile components for creating materials with tailored characteristics.

Currently, the literature on the use of this compound or its close derivatives in materials science is sparse. The primary focus of research on this scaffold has been its pharmacological potential. However, one could envision its integration into advanced materials. For example, the rigid spirocyclic core could be incorporated into a polymer backbone to influence its conformational properties, potentially leading to materials with unique thermal or mechanical stability. The nitrogen and oxygen heteroatoms could serve as coordination sites for metal ions, opening the possibility of creating novel metal-organic frameworks (MOFs) or sensors. While this remains a speculative and underexplored area, the fundamental structural and chemical properties of this compound suggest it could be a candidate for future research in materials chemistry. openaccessjournals.com

Future Research Directions and Unaddressed Challenges for 8 Oxa 2 Azaspiro 4.5 Decan 4 One

Development of Novel and More Efficient Synthetic Methodologies for the Spiro Core

While a convenient synthesis for the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, the efficient and stereoselective synthesis of the corresponding 4-one derivative remains a significant challenge. researchgate.net Current strategies for constructing similar spiro-lactam frameworks often involve multi-step sequences. rsc.org

Future efforts should be directed towards the development of more atom-economical and convergent synthetic routes. Methodologies such as the Staudinger [2+2] ketene-imine cycloaddition and 1,3-dipolar cycloaddition reactions, which have been successfully employed for the synthesis of other spiro-β- and γ-lactams, could be adapted for the construction of the 8-Oxa-2-azaspiro[4.5]decan-4-one core. digitellinc.comnih.gov Furthermore, sequential transformations, such as the Ugi four-component reaction followed by an intramolecular cyclization, present a promising avenue for the rapid assembly of diverse derivatives from simple starting materials. acs.org A key challenge will be to control the regioselectivity and stereoselectivity of these reactions to access specific isomers with desired biological activities.

Synthetic StrategyDescriptionPotential for this compound
Staudinger [2+2] Cycloaddition A reaction between a ketene (B1206846) and an imine to form a β-lactam.Could be adapted to form the four-membered lactam ring of a spiro-β-lactam analogue. digitellinc.com
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.A potential route to the γ-lactam ring of the target compound. nih.gov
Ugi Multicomponent Reaction A one-pot reaction involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid.The resulting adduct could be designed to undergo intramolecular cyclization to form the spiro-lactam core. acs.org
Tandem Cyclization A sequence of reactions where the first cyclization sets up the substrate for a second cyclization.Could enable the efficient construction of the bicyclic spiro system in a single operation.

Advanced Spectroscopic and Structural Characterization for Deeper Mechanistic Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships (SAR). While standard spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental for initial characterization, more advanced methods are required for a deeper understanding. mdpi.commdpi.com

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals, which can be complex for spirocyclic systems. mdpi.com Furthermore, single-crystal X-ray diffraction analysis is the gold standard for determining the absolute stereochemistry and conformational preferences of these molecules. nih.gov Such detailed structural information is essential for understanding how these compounds interact with their biological targets at a molecular level.

Table of Spectroscopic Techniques for Characterization:

TechniqueInformation Provided
1D NMR (¹H, ¹³C) Basic structural information, including the number and types of protons and carbons. mdpi.com
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, aiding in the complete structural elucidation. mdpi.com
Infrared (IR) Spectroscopy Identification of functional groups, such as the carbonyl group of the lactam. mdpi.com
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern. nih.gov
X-ray Crystallography Precise three-dimensional structure, including stereochemistry and conformation. nih.gov

Exploration of Novel Biological Targets and Discovery of New Modulators

The biological activities of the this compound scaffold are largely uncharted territory. However, the known biological profiles of related oxa-azaspiro compounds provide a logical starting point for investigation. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have shown promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. nih.govresearchgate.netnih.gov Additionally, spiro-β-lactams have demonstrated anti-HIV and antiplasmodial activities. nih.govnih.gov

Future research should involve broad biological screening of a library of this compound derivatives to identify novel biological targets. High-throughput screening (HTS) campaigns against a diverse panel of receptors, enzymes, and ion channels could uncover unexpected activities. Once a lead compound is identified, medicinal chemistry efforts can be employed to optimize its potency, selectivity, and pharmacokinetic properties.

Applications of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional medicinal chemistry approaches. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity and accelerate the drug discovery process.

Generative AI models can be trained on existing databases of bioactive molecules to design novel spirocyclic compounds with desired properties. Predictive ML models can be used to estimate the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with identifying a clinical candidate.

Overcoming Synthetic and Biological Challenges in Spiro Compound Research

The synthesis of spirocyclic compounds, particularly those with multiple stereocenters, is inherently challenging due to the steric congestion around the spiro-carbon. digitellinc.com The development of robust and stereoselective synthetic methods, as discussed in section 8.1, is a primary hurdle.

From a biological perspective, achieving target selectivity can be a significant challenge. The rigid, three-dimensional nature of the spiro scaffold can lead to interactions with multiple biological targets. Therefore, careful optimization of the substituents on the spirocyclic core is necessary to achieve the desired selectivity profile. Furthermore, ensuring that these compounds possess favorable drug-like properties, such as aqueous solubility and metabolic stability, will be critical for their successful development as therapeutic agents. The inherent rigidity of the spirocyclic framework can sometimes lead to poor solubility, a challenge that must be addressed through appropriate structural modifications.

Q & A

Q. What are the standard synthetic routes for 8-Oxa-2-azaspiro[4.5]decan-4-one?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Reacting 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by hydrochloric acid addition to form the hydrochloride salt .
  • Route 2 : Utilizing ketones and amines in multi-step reactions, with careful control of reaction time and solvent polarity to stabilize intermediates .
    Industrial-scale synthesis often employs tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials under reflux conditions .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity, with characteristic spirocyclic shifts (e.g., δ 3.5–4.0 ppm for oxa-aza protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 183.1 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar spiro compounds (e.g., triclinic crystal system with α = 79.9°, β = 73.8°) .

Q. What are the common chemical reactions involving this spiro compound?

  • Methodological Answer :
  • Oxidation : The oxa ring is susceptible to oxidation with agents like KMnO4_4, forming ketone derivatives .
  • Substitution : The azaspiro nitrogen reacts with electrophiles (e.g., acyl chlorides) under anhydrous conditions .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the amide group to a secondary amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
  • Catalysts : Add Lewis acids (e.g., ZnCl2_2) to accelerate spiro ring formation .
  • Workup : Acidic hydrolysis (HCl) followed by recrystallization in ethanol improves purity (>95%) .

Q. How are mechanistic studies conducted for spiro ring-forming reactions?

  • Methodological Answer :
  • Isotopic Labeling : Track 18^{18}O or 15^{15}N isotopes to determine bond rearrangement pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies for ring closure .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with X-ray structures to confirm assignments (e.g., distinguishing axial vs. equatorial protons) .
  • Dynamic NMR : Assess temperature-dependent shifts to detect conformational flexibility .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra .

Q. What role does this spiro compound play in drug discovery?

  • Methodological Answer :
  • Scaffold Design : Its rigid spiro core is used to mimic peptide turn structures in protease inhibitors .
  • Derivatization : Introduce substituents (e.g., morpholinioethyl groups) via nucleophilic substitution to enhance bioavailability .
  • Biological Testing : Screen derivatives against enzyme targets (e.g., HIV-1 protease) using fluorescence-based assays .

Q. How does computational modeling aid in analyzing spiro compounds?

  • Methodological Answer :
  • Conformational Sampling : Molecular Dynamics (MD) simulations predict dominant ring puckering modes .
  • Docking Studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinase active sites) .
  • Electronic Properties : HOMO-LUMO gaps calculated via DFT guide reactivity predictions .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the oxa ring under acidic conditions: How to address this?

  • Methodological Answer :
  • Controlled Experiments : Replicate conditions (e.g., pH 2–6, 25–50°C) and monitor degradation via HPLC .
  • Structural Analogues : Compare with 8-Chloro-1-oxaspiro derivatives, where electron-withdrawing groups enhance stability .
  • Mechanistic Probes : Use 18^{18}O-labeled compounds to track ring-opening pathways .

Q. Discrepancies in reported melting points: What factors contribute?

  • Methodological Answer :
  • Polymorphism : Recrystallize from different solvents (e.g., acetonitrile vs. ethanol) to isolate stable forms .
  • Hydration State : Thermogravimetric Analysis (TGA) detects water content affecting mp .
  • Purity : Validate via elemental analysis (C, H, N ± 0.3%) and DSC .

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